Summary of Application: C12-15 PARETH-2 is a polyethylene glycol ether of a mixture of synthetic C12-15 fatty alcohols with an average of 2 moles of ethylene oxide.
Methods of Application: In cosmetics, it’s typically used as an emulsifier and surfactant. The exact methods of application can vary depending on the specific product formulation.
Results or Outcomes: The use of C12-15 PARETH-2 in cosmetics can help to improve the texture and spreadability of the product.
Summary of Application: C12-15 PARETH-2 is also used in cleaning products.
Methods of Application: As a surfactant, it can help to clean skin, hair, and teeth by allowing the formation of finely dispersed mixtures of oil and water (emulsions).
Results or Outcomes: The use of C12-15 PARETH-2 in cleaning products can enhance their cleaning effectiveness.
Summary of Application: C12-15 PARETH-2 is used as a surfactant, emulsifier, and solubilizer in pharmaceuticals.
Methods of Application: It helps to improve the solubility of active pharmaceutical ingredients, enhance the stability of formulations, and improve the bioavailability of drugs.
Results or Outcomes: The use of C12-15 PARETH-2 in pharmaceuticals can enhance the effectiveness of the drug formulation.
Summary of Application: C12-15 PARETH-2 is used in agriculture chemicals.
Methods of Application: It acts as a surfactant and emulsifier, helping to improve the dispersion of active ingredients in water and enhance the penetration of active ingredients into plants.
Results or Outcomes: The use of C12-15 PARETH-2 in agriculture chemicals can enhance the effectiveness of the chemicals.
Summary of Application: C12-15 PARETH-2 is used as a textile fiber lubricant and antistat.
Methods of Application: It is applied to textile fibers to reduce friction during processing and to prevent static build-up.
Results or Outcomes: The use of C12-15 PARETH-2 in the textile industry can improve the processability of fibers and the quality of the final textile product.
Summary of Application: C12-15 PARETH-2 is used as a dispersant, corrosion inhibitor, and detergent for general industrial use.
Methods of Application: It is used in various industrial processes to improve the dispersion of materials, prevent corrosion of equipment, and enhance cleaning effectiveness.
Summary of Application: C12-15 PARETH-2 is used as an intermediate for phosphate esters and sulfation.
Methods of Application: It is used in the synthesis of phosphate esters and sulfation compounds.
Results or Outcomes: The use of C12-15 PARETH-2 in this application can enhance the effectiveness of the resulting compounds.
Summary of Application: C12-15 PARETH-2 is used in personal care products.
Methods of Application: It is used as a surfactant, emulsifier, and solubilizer in these products.
Results or Outcomes: The use of C12-15 PARETH-2 in personal care products can enhance their effectiveness.
Methods of Application: These concerns relate to its potential impact on aquatic life and its potential to bioaccumulate.
Results or Outcomes: More research is needed to fully understand the environmental impact of C12-15 PARETH-2.
C12-15 Pareth-2 is a polyethylene glycol ether derived from a mixture of synthetic fatty alcohols with carbon chain lengths ranging from 12 to 15. Specifically, it contains an average of two moles of ethylene oxide. This compound is primarily utilized as a surfactant and emulsifier in various personal care and cosmetic products, enhancing the stability and texture of formulations .
C12-15 PARETH-2 does not have a specific mechanism of action in scientific research. However, its function as an emulsifier, dispersant, and detergent relies on its ability to interact with both water and oil/grease. The hydrophilic portion allows it to interact with water, while the hydrophobic portion can interact with oils and grease. This allows it to break down oil and grease particles, disperse them in water, and facilitate their removal during cleaning [].
C12-15 Pareth-2 is synthesized through the ethoxylation process, where fatty alcohols (C12-C15) are reacted with ethylene oxide under controlled conditions. The general steps involved are:
C12-15 Pareth-2 finds widespread use in various industries due to its surfactant properties:
C12-15 Pareth-2 shares similarities with other ethoxylated fatty alcohols but has unique characteristics that distinguish it:
Compound Name | Carbon Chain Length | Average Moles of Ethylene Oxide | Primary Use |
---|---|---|---|
C12-15 Pareth-2 | 12-15 | 2 | Surfactant/Emulsifier |
C12-15 Pareth-7 | 12-15 | 7 | Surfactant/Emulsifier |
C14-16 Pareth-5 | 14-16 | 5 | Surfactant/Emulsifier |
C10-12 Pareth-3 | 10-12 | 3 | Surfactant/Emulsifier |
C12-15 Pareth-2 is particularly valued for its balance between emulsifying power and mildness, making it suitable for sensitive skin formulations. Its lower average moles of ethylene oxide compared to similar compounds like C12-15 Pareth-7 allows for reduced irritation potential while maintaining effective performance in emulsification .
The ethoxylation reaction represents a chemical process wherein ethylene oxide adds to a substrate, constituting the most widely practiced alkoxylation reaction in industrial applications [10]. For C12-15 PARETH-2 synthesis, the fundamental reaction follows the pattern: R-OH + 2 C₂H₄O → R-(OCH₂CH₂)₂-OH [10].
The ethoxylation mechanism proceeds through nucleophilic ring-opening of ethylene oxide by the hydroxyl group of the fatty alcohol [10] [13]. The reaction typically occurs at elevated temperatures between 140-180°C and under pressures of 0.3-6.0 MPa, with careful control required to avoid potentially hazardous thermal runaway conditions [10] [16].
The process exhibits highly exothermic characteristics, releasing approximately -92 kilojoules per mole of ethylene oxide reacted [10]. This substantial heat release necessitates sophisticated temperature control systems and continuous monitoring to maintain optimal reaction conditions [31]. The reaction kinetics follow first-order behavior with respect to ethylene oxide, catalyst concentration, and alcohol substrate [14] [16].
Research findings indicate that ethoxylation proceeds through consecutive addition reactions, where each ethylene oxide molecule adds sequentially to the growing polyethylene oxide chain [12] [41]. The reaction rate and selectivity depend significantly on the catalyst type, with different catalytic systems producing varying molecular weight distributions and byproduct formation patterns [12] [25].
The selection of catalytic systems fundamentally influences the reaction rate, molecular weight distribution of adducts, and formation of byproducts in C12-15 PARETH-2 synthesis [12] [25]. Various catalytic approaches have been developed, each offering distinct advantages and limitations for industrial-scale production [16] [25].
Alkaline catalysts, particularly potassium hydroxide and sodium hydroxide, represent the most established catalytic systems for ethoxylation reactions [15] [16]. These basic catalysts operate through an anionic polymerization mechanism, where the catalyst deprotonates the alcohol substrate to form an alkoxide ion [16].
Potassium hydroxide demonstrates superior catalytic activity compared to sodium hydroxide, with typical concentrations ranging from 0.2 to 2.0 weight percent of the reaction mixture [16]. Research data reveals that potassium hydroxide produces ethoxylated products with hydroxyl values of 178 milligrams potassium hydroxide per gram, achieving an average ethylene oxide addition number of 2.8 [12].
The activation process involves the rapid formation of metallic salt of the deprotonated initiator and water, according to the reaction: RXH + KOH → RX⁻K⁺ + H₂O [16]. The subsequent initiation step involves ethylene oxide addition to the deprotonated initiator through bimolecular nucleophilic substitution [16].
Sodium hydroxide exhibits comparable performance characteristics, producing hydroxyl values of 175 milligrams potassium hydroxide per gram with an average ethylene oxide addition of 2.9 [12]. However, sodium hydroxide systems typically result in higher concentrations of unreacted alcohol (16.3 weight percent) compared to potassium hydroxide (13.7 weight percent) [12].
The reaction kinetics for alkaline-catalyzed ethoxylation follow the Arrhenius law, with activation energies ranging from 64 to 77 kilojoules per mole [16] [41]. Temperature studies demonstrate that reaction rates increase significantly with temperature, though elevated temperatures may promote side reactions leading to increased polyethylene glycol formation [16].
Acidic catalytic systems operate through fundamentally different mechanisms compared to alkaline catalysts, employing cationic intermediates and metal coordination chemistry [12] [18]. These systems offer advantages in terms of selectivity and reduced byproduct formation under specific conditions [12] [25].
Tin tetrachloride functions as a Lewis acid catalyst, activating ethylene oxide through coordination with the oxygen atom to form oxonium ion intermediates [12] [18]. Research demonstrates that tin tetrachloride exhibits the highest initial activity among acidic catalysts, with relatively constant activity throughout the reaction period [12].
The catalytic mechanism involves the formation of cationic intermediates through ethylene oxide activation: SnCl₄ + C₂H₄O → [SnCl₄·C₂H₄O] [12]. This coordination complex facilitates nucleophilic attack by the alcohol substrate, leading to ring opening and chain propagation [12].
Experimental data indicates that tin tetrachloride catalysis produces ethoxylated products with hydroxyl values of 195 milligrams potassium hydroxide per gram and an average ethylene oxide addition of 2.2 [12]. The system demonstrates excellent selectivity, generating only 1.4 weight percent polyethylene glycol byproducts and maintaining 5.1 weight percent unreacted alcohol [12].
Magnesium perchlorate operates through a similar cationic mechanism but exhibits unique deactivation characteristics during the reaction [12] [20]. The catalyst initially shows activity comparable to tin tetrachloride but experiences reduced reaction rates over time due to preferential interaction of magnesium ions with ether oxygens of ethoxylated products [12].
Magnesium perchlorate catalysis yields products with hydroxyl values of 198 milligrams potassium hydroxide per gram but achieves lower ethylene oxide addition numbers (2.1) compared to other catalytic systems [12]. The system produces minimal unreacted alcohol (2.4 weight percent) and moderate polyethylene glycol formation (3.3 weight percent) [12].
Heterogeneous catalytic systems represent an emerging technology offering significant advantages in catalyst recovery, product purification, and process economics [12] [25]. The MCT-09 catalyst exemplifies this approach, providing excellent performance characteristics while enabling simple catalyst separation through filtration [12].
MCT-09 operates through a coordination anionic mechanism similar to that described for fatty acid methyl ester ethoxylation [12] [25]. The heterogeneous nature allows for easy catalyst removal at reaction completion, producing transparent products without requiring complex purification steps [12].
Research findings demonstrate that MCT-09 catalysis produces ethoxylated products with hydroxyl values of 180 milligrams potassium hydroxide per gram and an average ethylene oxide addition of 2.7 [12]. The system achieves significantly reduced unreacted alcohol concentrations (7.1 weight percent) compared to conventional alkaline catalysts [12].
The MCT-09 system generates oligomer distributions approaching the theoretical Flory distribution, indicating excellent reaction control and selectivity [25]. This narrow distribution characteristic results in superior wetting properties compared to products obtained using conventional ethoxylation catalysts [25].
Comparative studies reveal that MCT-09 produces lower concentrations of byproducts than acidic catalysts while maintaining oligomer distributions superior to basic catalytic systems [25]. The heterogeneous catalyst demonstrates particular effectiveness in reducing unreacted alcohol content while maintaining high conversion efficiency .
Process optimization for C12-15 PARETH-2 synthesis requires careful control of multiple interdependent parameters to achieve optimal product quality, reaction efficiency, and economic viability [28] [29]. Temperature control emerges as the primary optimization parameter, with optimal ranges between 160-170°C providing the best balance of reaction rate and product selectivity [30].
Temperature optimization studies demonstrate that temperatures below 130°C result in reduced catalyst activity, while temperatures exceeding 180°C promote complete oxidation of reactants and thermal decomposition [29] [30]. Research indicates that the optimal temperature for laboratory-scale synthesis ranges from 160-170°C, with full-scale operations benefiting from similar temperature profiles [30].
Pressure management represents a critical parameter affecting both ethylene oxide solubility and system safety [29] [31]. Optimal pressure ranges between 2.5-5.5 bar enhance ethylene oxide solubility while maintaining safe operating conditions [29]. The reaction pressure is typically maintained constant through controlled ethylene oxide addition, ensuring consistent reactant concentrations throughout the process [30].
Catalyst concentration optimization varies significantly depending on the catalytic system employed [16] [30]. For alkaline catalysts, optimal concentrations range from 0.5-1.0 weight percent, balancing reaction rate enhancement with byproduct minimization [16]. Higher catalyst concentrations increase reaction rates but promote polyethylene glycol formation, while lower concentrations may result in incomplete conversion [16].
Reaction time optimization requires consideration of conversion efficiency and product quality parameters [30]. Laboratory-scale studies indicate optimal reaction times between 3-6 hours, with longer periods ensuring complete conversion but potentially increasing byproduct formation [30]. Industrial-scale operations typically require 6-12 hours for complete conversion, depending on batch size and mixing efficiency [29].
Ethylene oxide addition rate control prevents thermal runaway conditions while maintaining optimal reaction kinetics [29] [31]. The addition rate is typically regulated by system pressure, with controlled feeding ensuring consistent ethylene oxide concentrations and preventing concentration spikes that could lead to side reactions [30].
Inert atmosphere maintenance through nitrogen pressurization (1.2-1.5 bar) provides essential safety benefits while preventing oxidative side reactions [30] [31]. The inert gas system also facilitates pressure control and enables safe handling of volatile ethylene oxide [30].
Industrial-scale production of C12-15 PARETH-2 presents numerous technical, economic, and safety challenges that require sophisticated engineering solutions and process innovations [34] [35]. The highly exothermic nature of ethoxylation reactions creates significant heat transfer challenges, requiring advanced reactor designs and cooling systems [31] [37].
Heat transfer limitations represent the primary technical challenge in industrial ethoxylation [29] [37]. The substantial heat release (-92 kilojoules per mole of ethylene oxide) necessitates efficient heat removal systems to prevent thermal runaway and maintain product quality [31]. Advanced heat exchanger designs and real-time temperature monitoring systems have been developed to address these challenges [34].
Mass transfer constraints significantly impact reaction efficiency in large-scale reactors [29] [37]. Gas-liquid mass transfer affects overall reaction rates, particularly in systems where ethylene oxide must dissolve into the liquid phase before reaction [37]. Recent developments include improved reactor designs such as Venturi Loop Reactors, Spray Tower Loop Reactors, and Enhanced Loop Reactors to optimize mass transfer characteristics [37].
Catalyst recovery and recycling presents ongoing economic challenges, particularly for homogeneous catalytic systems [34]. Traditional alkaline catalysts require neutralization and separation steps, adding complexity and cost to the production process [15]. The development of heterogeneous catalysts like MCT-09 offers potential solutions, enabling simple filtration-based catalyst recovery [25].
Product quality control demands sophisticated analytical methods and process control systems to ensure consistent molecular weight distributions and minimal byproduct formation [34]. The requirement for narrow molecular weight distributions in surfactant applications necessitates precise control of reaction conditions and catalyst selection [25].
Safety and risk management concerns center on ethylene oxide handling, storage, and reaction control [35] [36]. Ethylene oxide presents flammability and toxicity hazards requiring specialized safety systems, inert atmosphere operation, and automated monitoring [31] [35]. Advanced process safety analysis tools and real-time monitoring systems have been developed to mitigate these risks [34].
Equipment design challenges include reactor fouling, maintenance requirements, and material selection for corrosive environments [34]. Specialized reactor materials and cleaning protocols have been developed to address fouling issues, while smart materials and self-cleaning surfaces represent emerging solutions [34].
Environmental compliance requirements for volatile organic compound emissions control add complexity and cost to industrial operations [34] [36]. Scrubbing systems and waste gas treatment technologies have been implemented to meet regulatory requirements, while green chemistry approaches seek to minimize environmental impact [34].
Economic optimization pressures drive continuous improvement in energy consumption, catalyst costs, and process efficiency [34]. Process optimization algorithms and energy integration strategies have been developed to reduce operating costs, while renewable energy integration represents an emerging approach to sustainability [34].
Scale-up challenges arise from non-linear scaling effects on mixing, heat transfer, and mass transfer phenomena [29] [34]. Pilot plant studies and computational modeling approaches have been developed to predict and optimize large-scale performance, while digital twin technology offers promising solutions for process optimization [34].
Table 1: Catalyst Performance Comparison in C12-15 PARETH-2 Synthesis | |||||
---|---|---|---|---|---|
Catalyst Type | Category | Hydroxyl Value (mg KOH/g) | Average EO Addition | Unreacted Alcohol (% W) | PEG Byproduct (% W) |
Potassium Hydroxide | Basic | 178 | 2.8 | 13.7 | 3.8 |
Sodium Hydroxide | Basic | 175 | 2.9 | 16.3 | 1.5 |
Tin Tetrachloride | Acidic | 195 | 2.2 | 5.1 | 1.4 |
Magnesium Perchlorate | Acidic | 198 | 2.1 | 2.4 | 3.3 |
MCT-09 Heterogeneous | Heterogeneous | 180 | 2.7 | 7.1 | 4.4 |
Table 2: Process Optimization Parameters for C12-15 PARETH-2 Production | ||
---|---|---|
Parameter | Optimal Range | Impact on Quality |
Temperature | 160-170°C | Higher temperatures increase rate but may increase byproducts |
Pressure | 2.5-5.5 bar | Higher pressure improves ethylene oxide solubility and safety |
Catalyst Concentration (Basic) | 0.5-1.0 wt% | Higher concentrations increase rate but promote PEG formation |
Reaction Time | 3-6 hours | Longer times ensure complete conversion |
Ethylene Oxide Addition Rate | Pressure-controlled | Controlled rate prevents thermal runaway |
Activation Energy (Basic) | 64-77 kJ/mol | Affects reaction selectivity and rate |